molecular formula C7H6N2OS2 B008823 THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI) CAS No. 108310-83-4

THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)

Cat. No.: B008823
CAS No.: 108310-83-4
M. Wt: 198.3 g/mol
InChI Key: GOXBVWGXZQCEBF-UHFFFAOYSA-N
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Description

5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity.

Industrial Production Methods

While specific industrial production methods for 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione stands out due to its methoxy group, which enhances its solubility and bioavailability. This unique feature makes it a valuable compound for drug development and other scientific research applications.

Biological Activity

Thiazolo[5,4-b]pyridine-2(1H)-thione, 5-methoxy- (9CI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C7_7H6_6N2_2OS2_2
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 108310-83-4

The compound features a thiazole and pyridine ring system, which is critical for its biological activity. The presence of the methoxy group at the 5-position enhances its solubility and bioavailability.

Synthesis

Thiazolo[5,4-b]pyridine derivatives can be synthesized through various methods, including thermal or microwave activation techniques. Recent studies have demonstrated the use of green solvents like sabinene for more sustainable synthesis processes . The following table summarizes some synthesis conditions and yields for thiazolo[5,4-b]pyridine derivatives:

EntryReactantsReaction TimeTemperature (°C)SolventYield (%)
12-chloro-3-amino-pyridine + Isothiocyanate4 h100Eucalyptol59
21.1 eq.16 h100CPME79
31.1 eq.16 h100Sabinene76

Anticancer Activity

Thiazolo[5,4-b]pyridine derivatives have shown promising anticancer activities across various cell lines. For instance, a study highlighted the antiproliferative effects of compounds similar to thiazolo[5,4-b]pyridine against melanoma cells (A375), demonstrating an IC50_{50} value of approximately 1.71 µM , indicating significant potency compared to standard chemotherapeutics .

The mechanism of action appears to involve inhibition of tubulin polymerization at the colchicine binding site, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The modification of substituents on the thiazolo[5,4-b]pyridine scaffold has been extensively studied to optimize biological activity. A notable finding is that the introduction of various aryl groups at specific positions significantly enhances antiproliferative activity. For example:

  • Compounds with thiophene rings at the C5 position exhibited the highest selectivity and activity against cancer cell lines.
  • Structural modifications led to increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

Case Study 1: Antiproliferative Activity Against Melanoma

In a comparative study involving several thiazolo derivatives, compounds were tested against melanoma cell lines. The most effective compound was identified as having an IC50_{50} value of 1.71 µM , which was significantly lower than that of traditional chemotherapy agents like doxorubicin .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treated cells exhibited characteristics indicative of apoptosis, such as DNA fragmentation and caspase activation. Flow cytometry analysis showed a marked increase in cells arrested in the G2/M phase post-treatment with thiazolo derivatives, confirming their role as mitotic inhibitors .

Properties

IUPAC Name

5-methoxy-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(9-5)12-7(11)8-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXBVWGXZQCEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
Reactant of Route 5
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
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THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)

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